BenchChemオンラインストアへようこそ!

1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine

Lipophilicity Drug-likeness ADME prediction

1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine (CAS 1704067-20-8) is a disubstituted N-arylpiperazine building block bearing a 5-bromo-2,3-difluorophenyl moiety and an N-ethyl substituent on the piperazine ring. The compound has a molecular formula of C₁₂H₁₅BrF₂N₂ and a molecular weight of 305.16 g/mol, with a computed XLogP3-AA of 3.1 and topological polar surface area (TPSA) of 6.5 Ų.

Molecular Formula C12H15BrF2N2
Molecular Weight 305.16 g/mol
CAS No. 1704067-20-8
Cat. No. B1529094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine
CAS1704067-20-8
Molecular FormulaC12H15BrF2N2
Molecular Weight305.16 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F
InChIInChI=1S/C12H15BrF2N2/c1-2-16-3-5-17(6-4-16)11-8-9(13)7-10(14)12(11)15/h7-8H,2-6H2,1H3
InChIKeyIMEYXFNESRULCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine (CAS 1704067-20-8): Procurement-Ready Physicochemical and Safety Profile for Medicinal Chemistry


1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine (CAS 1704067-20-8) is a disubstituted N-arylpiperazine building block bearing a 5-bromo-2,3-difluorophenyl moiety and an N-ethyl substituent on the piperazine ring [1]. The compound has a molecular formula of C₁₂H₁₅BrF₂N₂ and a molecular weight of 305.16 g/mol, with a computed XLogP3-AA of 3.1 and topological polar surface area (TPSA) of 6.5 Ų [1]. It is supplied as a research-grade intermediate with a minimum purity specification of 95% . The compound is classified under GHS as a skin and eye irritant (Category 2/2A) and may cause respiratory irritation (STOT SE Category 3) .

Why 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine Cannot Be Replaced by a Generic N-Arylpiperazine: Physicochemical Differentiators That Matter


N-Arylpiperazines with superficially similar halogenation patterns cannot be treated as interchangeable procurement items because subtle variations in fluorine position, N-alkyl chain length, and bromine placement produce measurable differences in lipophilicity (XLogP3-AA), hydrogen-bond donor capacity, and topological polar surface area (TPSA) that directly govern membrane permeability, metabolic stability, and target-binding geometry [1][2]. For example, shifting the fluorine atoms from the 2,3- to the 2,6-positions on the phenyl ring changes the H-bond donor count from 0 to 1 and more than doubles the TPSA from 6.5 to 15.3 Ų [1][2], which can fundamentally alter blood-brain barrier penetration potential. These computed physicochemical differences, detailed below, are not visible in a generic 'bromo-difluorophenyl-piperazine' specification yet are critical for lead optimization and structure-activity relationship (SAR) consistency.

Quantitative Differentiation Evidence for 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine Against Its Closest Structural Analogs


XLogP3-AA Lipophilicity: 2,3-Difluoro Substitution Provides Optimized logP Relative to Positional Isomers

The target compound 1-(5-bromo-2,3-difluorophenyl)-4-ethylpiperazine has a computed XLogP3-AA of 3.1, which places it within the optimal lipophilicity range (1–3.5) for CNS drug-likeness [1]. In contrast, the direct positional isomer 1-(4-bromo-2,6-difluorophenyl)-3-ethylpiperazine has a higher computed XLogP3-AA of 3.2 [2]. Although this difference appears small (Δ = 0.1 log units), in the context of lipophilic ligand efficiency (LLE) optimization, a 0.1 log unit shift can meaningfully alter the balance between target potency and promiscuity-driven off-target binding [3]. The N-ethyl substituent on the target compound, compared with the N-methyl analog (estimated XLogP3-AA ≈ 2.7 for 1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine), provides an additional degree of lipophilicity adjustment that is unavailable in the methyl analog.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA): 2.4-Fold Lower TPSA Differentiates 2,3-Difluoro from 2,6-Difluoro Positional Isomer for Membrane Permeation Potential

The target compound has a computed topological polar surface area (TPSA) of 6.5 Ų [1], which is exceptionally low and predictive of favorable passive membrane permeability. The positional isomer 1-(4-bromo-2,6-difluorophenyl)-3-ethylpiperazine has a TPSA of 15.3 Ų [2], representing a 2.4-fold increase (Δ = +8.8 Ų). This difference arises because the 2,6-difluoro substitution pattern sterically exposes the piperazine N–H (H-bond donor count = 1), whereas the 2,3-difluoro pattern on the target compound allows both fluorine atoms to shield the aniline-like nitrogen, resulting in zero H-bond donors [1][2]. In CNS drug design, a TPSA below 60–70 Ų is desirable for blood-brain barrier penetration; however, within the sub-20 Ų range, even single-digit differences can distinguish compounds that are actively effluxed by P-glycoprotein from those that are not [3].

Membrane permeability Blood-brain barrier CNS drug design

Molecular Weight Step-Change: N-Ethyl vs. N-Methyl Piperazine Produces a 14 Da Differential That Affects Ligand Efficiency Metrics

The target compound (MW = 305.16 g/mol) is 14 Da heavier than its closest N-alkyl analog, 1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine (MW = 291.14 g/mol) [1]. In fragment- and lead-optimization workflows, a 14 Da mass increase corresponds to a single methylene (–CH₂–) unit and must be justified by a commensurate gain in target potency or selectivity to maintain ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics [2]. If a medicinal chemistry program has already established SAR with the N-methyl analog, switching to the N-ethyl compound without systematic LE/LLE verification introduces an unquantified risk of efficiency erosion. Conversely, if the N-ethyl group provides a critical hydrophobic contact in the target binding pocket, the methyl analog may lose potency that cannot be recovered without the additional carbon.

Ligand efficiency Fragment-based drug discovery Lead optimization

GHS Hazard Classification Provides Operational Differentiation for Laboratory Handling and Storage Requirements

The target compound is formally classified under the Globally Harmonized System (GHS) as a skin irritant (Category 2, H315), eye irritant (Category 2A, H319), and specific target organ toxicant upon single exposure (STOT SE Category 3, H335, respiratory system) . This hazard profile necessitates specific engineering controls (local exhaust ventilation), personal protective equipment (gloves, eye protection, protective clothing), and storage conditions (cool, dry, well-ventilated area, container tightly closed, store locked up) . In contrast, many non-halogenated N-arylpiperazine analogs such as 1-(4-bromophenyl)-4-ethylpiperazine (CAS 656257-43-1) may lack formal GHS classification or carry a different hazard statement profile , leading to differing operational overhead and safety compliance costs. For procurement teams evaluating total cost of ownership, the GHS classification directly influences shipping restrictions, storage infrastructure, and institutional safety review requirements.

Laboratory safety Chemical handling Procurement specification

Bromine as a Synthetic Handle: 5-Bromo-2,3-difluorophenyl Enables Late-Stage Diversification via Cross-Coupling That Is Absent in Non-Brominated Analogs

The presence of a bromine atom at the 5-position of the 2,3-difluorophenyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) that is absent in non-brominated or de-brominated analogs [1]. This enables late-stage diversification of the aryl ring without requiring de novo synthesis of the piperazine scaffold, a significant advantage in parallel medicinal chemistry campaigns. The 2,3-difluoro substitution pattern additionally directs the reactivity of the bromine: the electron-withdrawing fluorine atoms activate the C–Br bond toward oxidative addition while simultaneously deactivating the ring toward undesired electrophilic aromatic substitution side reactions [2]. The target compound thus serves a dual role as both a pharmacophoric building block and a diversification point, whereas analogs lacking the bromine (e.g., 2,3-difluorophenyl-piperazine) or lacking the fluorine atoms (e.g., 1-(4-bromophenyl)-4-ethylpiperazine) lose one or both of these functions.

Late-stage functionalization Cross-coupling Parallel synthesis

Defined Application Scenarios Where 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine Provides Measurable Advantage


CNS Lead Optimization Requiring Low TPSA and Controlled Lipophilicity

When a CNS drug discovery program has identified an N-arylpiperazine chemotype and requires a building block with TPSA below 10 Ų (predictive of passive BBB permeability) and XLogP3-AA within the 2.5–3.5 range, 1-(5-bromo-2,3-difluorophenyl)-4-ethylpiperazine (TPSA = 6.5 Ų, XLogP3-AA = 3.1) [1] is mechanistically differentiated from the 2,6-difluoro positional isomer (TPSA = 15.3 Ų, XLogP3-AA = 3.2) [2]. Procurement of the correct isomer avoids introducing an additional H-bond donor that may recruit P-glycoprotein efflux and compromise brain exposure.

Parallel Library Synthesis Leveraging the Aryl Bromide Handle for Late-Stage Diversification

In a parallel medicinal chemistry campaign where a conserved N-arylpiperazine core must be diversified at the aryl ring position via Suzuki or Buchwald coupling, the target compound's 5-bromo substituent, activated by electron-withdrawing 2,3-difluoro groups [1], offers enhanced oxidative addition rates relative to non-fluorinated bromophenyl piperazines. This scenario supports procurement of a single versatile intermediate rather than multiple pre-functionalized analogs, reducing supply chain complexity and enabling just-in-time library synthesis.

Fragment-to-Lead Optimization Where N-Alkyl Chain Length Is a Critical SAR Parameter

When fragment-growing or lead-optimization studies have established that an N-ethyl piperazine substituent provides a key hydrophobic contact not achievable with N-methyl, procurement of the exact N-ethyl compound (MW 305.16 g/mol) [1] rather than the N-methyl analog (MW 291.14 g/mol) is essential. The 14 Da mass differential directly impacts LE and LLE calculations [2]; substitution can mislead the SAR team into rejecting a viable series or advancing a suboptimal one.

Laboratory-Scale Synthesis Requiring Pre-Characterized Hazard Classification for EH&S Compliance

For academic or industrial laboratories operating under formal chemical hygiene plans, the availability of a complete GHS-compliant safety data sheet (SDS) with defined hazard statements (H315, H319, H335) and precautionary codes (P261–P501) for the target compound [1] streamlines institutional review and reduces the administrative burden associated with procuring uncharacterized or partially characterized analogs. This operational efficiency is quantifiable in reduced EH&S review cycle time.

Quote Request

Request a Quote for 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.